4-Acetyl-2,6-dimethoxyphenyl acetate

CAS No.: 28294-47-5

Cat. No.: VC1760370

Molecular Formula: C12H14O5

Molecular Weight: 238.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28294-47-5 |

|---|---|

| Molecular Formula | C12H14O5 |

| Molecular Weight | 238.24 g/mol |

| IUPAC Name | (4-acetyl-2,6-dimethoxyphenyl) acetate |

| Standard InChI | InChI=1S/C12H14O5/c1-7(13)9-5-10(15-3)12(17-8(2)14)11(6-9)16-4/h5-6H,1-4H3 |

| Standard InChI Key | SUFHOFZQYXKUCA-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC(=C(C(=C1)OC)OC(=O)C)OC |

| Canonical SMILES | CC(=O)C1=CC(=C(C(=C1)OC)OC(=O)C)OC |

Introduction

Structural Characteristics and Identification

Chemical Identity and Basic Properties

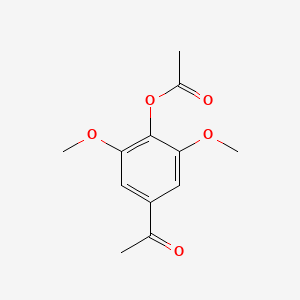

4-Acetyl-2,6-dimethoxyphenyl acetate is an organic compound belonging to the acetophenone class, characterized by the presence of acetyl and methoxy functional groups attached to a phenyl ring with an acetate group . Its structure features an acetyl group at the para position (C-4) and methoxy groups at the ortho positions (C-2 and C-6) of the phenyl ring, with an acetate group connected to the phenolic oxygen. The basic physicochemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of 4-Acetyl-2,6-dimethoxyphenyl acetate

| Property | Value |

|---|---|

| Chemical Formula | C12H14O5 |

| Molecular Weight | 238.24 g/mol |

| CAS Number | 28294-47-5 |

| IUPAC Name | (4-acetyl-2,6-dimethoxyphenyl) acetate |

| InChI | InChI=1S/C12H14O5/c1-7(13)9-5-10(15-3)12(17-8(2)14)11(6-9)16-4/h5-6H,1-4H3 |

| InChIKey | SUFHOFZQYXKUCA-UHFFFAOYSA-N |

| Melting Point | 145°C |

| Physical Appearance | White solid |

Structural Features

The structure of 4-Acetyl-2,6-dimethoxyphenyl acetate contains several key functional groups that determine its chemical behavior and reactivity:

-

An acetyl group (-COCH3) at the para position (C-4) of the phenyl ring

-

Two methoxy groups (-OCH3) at the ortho positions (C-2 and C-6)

-

An acetate group (-OCOCH3) attached to the phenolic oxygen

This arrangement of functional groups creates a molecule with interesting electronic properties. The electron-donating methoxy groups and electron-withdrawing acetyl group create an electronic distribution that influences its chemical behavior and potential biological activities .

Synthesis Methods

Standard Synthetic Routes

The most common synthesis method for 4-Acetyl-2,6-dimethoxyphenyl acetate involves the acetylation of 3,5-dimethoxy-4-hydroxyacetophenone (also known as acetosyringone) . A high-yielding synthetic procedure has been reported in the literature:

Procedure: 3.0 g (15.3 mmol) of 3,5-dimethoxy-4-hydroxyacetophenone is dissolved in dichloromethane (30 ml), followed by the addition of 2.53 g (18.3 mmol) of K2CO3. Triethylamine (2.6 ml) is then added dropwise. The reaction medium is cooled to 0°C, and acetyl chloride (1.31 ml; 18.3 mmol) is added. The mixture is stirred for 24 hours at ambient temperature then poured into ice-cooled water. After extraction with dichloromethane, the organic phase is washed with a saturated aqueous solution of sodium chloride before being dried over magnesium sulphate, filtered, and concentrated under vacuum. The product obtained is purified by crystallization from ether to produce a white solid with a yield of 99%. The melting point of the purified product is 145°C .

Chemical Reactions

4-Acetyl-2,6-dimethoxyphenyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its applications in organic synthesis and the production of more complex molecules. The functional groups present in the compound provide multiple sites for chemical modifications:

-

Hydrolysis of the acetate group: Under basic or acidic conditions, the acetate group can be hydrolyzed to regenerate the phenolic hydroxyl group.

-

Oxidation reactions: The acetyl group can undergo oxidation to form carboxylic acid derivatives.

-

Reduction reactions: The ketone functionality can be reduced to form alcohols.

-

Substitution reactions: The aromatic ring can undergo electrophilic substitution reactions, with the methoxy groups directing incoming substituents.

Spectroscopic and Analytical Properties

Mass Spectrometry

Mass spectrometric analysis of 4-Acetyl-2,6-dimethoxyphenyl acetate shows a molecular ion peak at m/z 238, corresponding to its molecular weight. Predicted collision cross-section values for various adducts have been reported :

Table 2: Predicted Collision Cross Section Values for 4-Acetyl-2,6-dimethoxyphenyl acetate

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 239.09140 | 150.3 |

| [M+Na]+ | 261.07334 | 161.8 |

| [M+NH4]+ | 256.11794 | 156.4 |

| [M+K]+ | 277.04728 | 157.8 |

| [M-H]- | 237.07684 | 150.3 |

| [M+Na-2H]- | 259.05879 | 154.5 |

| [M]+ | 238.08357 | 151.7 |

| [M]- | 238.08467 | 151.7 |

Chromatographic Properties

For analytical purposes, 4-Acetyl-2,6-dimethoxyphenyl acetate can be analyzed using various chromatographic techniques. High-performance liquid chromatography (HPLC) analysis has been described using reverse-phase columns with acetonitrile, water, and phosphoric acid as the mobile phase. For mass spectrometry compatibility, phosphoric acid can be replaced with formic acid .

Gas chromatography retention indices (RI) for related compounds like phenol, 2,6-dimethoxy-, acetate have been reported :

Table 3: Gas Chromatographic Properties of Related Compounds

| Column type | Active phase | RI | Reference | Comment |

|---|---|---|---|---|

| Capillary | VF-5MS | 1482 | Todua, 2011 | 30 m/0.25 mm/0.25 μm, He; T start: 60°C; T end: 270°C |

| Capillary | 5% Phenyl methyl siloxane | 1503 | Zaikin, 2010 | 30 m/0.25 mm/0.25 μm, 15 K/min, 270°C @ 15 min; T start: 60°C |

Biological Activities and Applications

Pharmacological Properties

Research indicates that 4-Acetyl-2,6-dimethoxyphenyl acetate exhibits potential biological activities, including:

-

Antimicrobial activity: Studies have indicated effectiveness against various bacterial strains.

-

Anti-inflammatory properties: The compound may help reduce inflammation through mechanisms that are still being investigated.

-

Anticancer activity: Research suggests that derivatives of this compound exhibit promising anticancer properties. Studies reported significant cytotoxicity against various cancer cell lines, with a related compound showing an IC50 value of 7.3 ± 1.5 μM, indicating potent activity against cancer cells.

The biological activity of 4-Acetyl-2,6-dimethoxyphenyl acetate can be attributed to its ability to interact with specific biological targets. The presence of functional groups like methoxy and acetyl enables the compound to interact with hydrophobic regions of proteins or cell membranes, potentially modulating the activity of enzymes or receptors.

Structure-Activity Relationships

Studies on 4-Acetyl-2,6-dimethoxyphenyl acetate and its structural analogues have provided insights into structure-activity relationships (SAR). These findings highlight how modifications to the basic structure affect biological activity:

Table 4: Effect of Structural Modifications on Biological Activity

| Compound Structure | IC50 (μM) | Notes |

|---|---|---|

| Parent Compound | 11.4 ± 2.4 | Baseline activity |

| Difluoromethyl Derivative | 9.2 ± 0.2 | Improved activity |

| Trifluoromethoxy Derivative | 7.3 ± 1.5 | Enhanced potency |

These SAR studies suggest that introducing fluorinated substituents can lead to increased biological activity by enhancing interactions with target sites.

Research and Industrial Applications

In scientific research, 4-Acetyl-2,6-dimethoxyphenyl acetate serves several important functions:

-

Building block in organic synthesis: Its functional groups provide multiple sites for chemical modification, making it valuable for the construction of more complex molecules.

-

Research tool in medicinal chemistry: The compound and its derivatives are studied to understand structure-activity relationships and develop new potential therapeutic agents.

-

Pharmaceutical development: Used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.

-

Specialty chemicals production: Serves as a precursor in the manufacture of various high-value chemicals.

Structural Analogues and Related Compounds

Several compounds share structural similarities with 4-Acetyl-2,6-dimethoxyphenyl acetate, differing in the position or nature of substituents :

Table 5: Structural Analogues of 4-Acetyl-2,6-dimethoxyphenyl acetate

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Acetoxy-3,5-dimethoxyacetophenone | Same as target compound | Alternative name for the same compound |

| 2,6-Dimethoxyphenyl acetate | Lacks the acetyl group | Simpler structure with potentially different biological activity |

| 4-Acetyl-2-methoxyphenyl acetate | Contains only one methoxy group | Different electronic distribution affecting reactivity |

| 2-(4-Acetyl-2,5-dimethoxyphenyl)acetic acid, methyl ester | Different substitution pattern | Contains additional functional groups |

| [4-(Difluoromethyl)-2,6-dimethoxyphenyl] acetate | Contains difluoromethyl instead of acetyl | Fluorinated derivative with potentially enhanced lipophilicity |

The structural diversity among these related compounds provides opportunities for comparative studies and the development of structure-activity relationships that can guide the design of more effective derivatives for specific applications.

Current Research and Future Perspectives

Recent Developments

Recent research on 4-Acetyl-2,6-dimethoxyphenyl acetate has focused on:

-

Exploring its potential as a pharmaceutical agent, particularly in relation to its mechanism of action involving various biological targets.

-

Developing more efficient synthetic routes with improved yields and reduced environmental impact.

-

Investigating structure-activity relationships to guide the design of more potent derivatives for specific applications.

Future Research Directions

The future of research on 4-Acetyl-2,6-dimethoxyphenyl acetate may include:

-

Further exploration of its biological activities and potential therapeutic applications, particularly in the areas of antimicrobial, anti-inflammatory, and anticancer research.

-

Development of novel derivatives with enhanced properties for specific applications.

-

Investigation of sustainable production methods, including green chemistry techniques.

-

Expansion of its applications in materials science and related fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume